D-Valine, N-formyl-3-mercapto-
Overview
Description
Formylpenicillamine, also known as 2-Formamido-3-mercapto-3-methylbutanoic acid, is a compound with the empirical formula C6H11NO3S . It has a molecular weight of 177.22 . It is a member of the penicillamine family .
Molecular Structure Analysis
The molecular structure of Formylpenicillamine is represented by the InChI key ANCLDHSEMKEXLS-UHFFFAOYSA-N . The compound has an empirical formula of C6H11NO3S .
Physical and Chemical Properties Analysis
Formylpenicillamine is a solid substance that should be stored at temperatures between 2-8°C . Its exact physical and chemical properties are not detailed in the search results.
Scientific Research Applications
1. Cancer Treatment Enhancement
D-penicillamine (DPEN), a derivative of formylpenicillamine, has shown potential in cancer treatment. It acts as a copper chelator and can enhance the effects of radiation and chemotherapy in lung and breast cancer cells. DPEN in combination with copper generates hydrogen peroxide (H2O2) in cancer cells, contributing to their toxicity. This effect is more pronounced in cancer cells than in normal cells, suggesting a potential role for DPEN in targeted cancer therapy (Sciegienka et al., 2017).
2. Analytical Techniques in Drug Monitoring
The redox state of D-penicillamine, a formylpenicillamine derivative, can be effectively monitored using advanced analytical techniques. This is crucial for managing diseases like Wilson's disease and rheumatoid arthritis. A capillary electrophoresis method with laser-induced fluorescence has been developed, allowing the measurement of reduced, free, and protein-bound forms of the drug (Zinellu et al., 2004).
3. Chiral Distinction in Pharmaceuticals
The chiral distinction of penicillamine is important, as only one enantiomer (D-Pen) is therapeutically active, while the other (L-Pen) is toxic. Ion mobility spectrometry, combined with mass spectrometry, has been utilized for this purpose. This approach involves the non-covalent combination of chiral molecules with chiral selectors, demonstrating an innovative method for the chiral analysis of penicillamine compounds (Yang et al., 2021).
4. Understanding Drug Mechanisms
Exploring the mechanisms of penicillamine derivatives like DPEN helps in understanding their therapeutic actions and potential side effects. For instance, the effects of D-penicillamine on seizures in mice have been studied, revealing interactions with the nitric oxide/NMDA pathways. This type of research is crucial for developing safer and more effective therapeutic strategies (Rahimi et al., 2014).
5. Copper Depletion in Glioblastoma Therapy
Penicillamine's role in copper depletion has been studied as a potential therapy for glioblastoma multiforme, a type of brain cancer. The strategy involves using penicillamine to reduce serum copper levels, thereby inhibiting angiogenesis, a process crucial for tumor growth. However, achieving hypocupremia did not significantly improve survival in patients, highlighting the complexity of cancer treatment (Brem et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a chelating agent, suggesting that its targets could be metal ions in the body .
Mode of Action
Formylpenicillamine acts as a chelating agent, binding to excess copper in patients with Wilson’s disease . In vitro studies indicate that one atom of copper combines with two molecules of penicillamine . It also reduces excess cystine excretion in cystinuria .
Pharmacokinetics
Formylpenicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The route of elimination is mainly renal .
Result of Action
As a chelating agent, it likely aids in the removal of excess copper in patients with wilson’s disease and reduces cystine excretion in cystinuria .
Action Environment
Factors such as diet and the presence of other medications (like antacids) can affect the absorption and efficacy of the drug .
Properties
IUPAC Name |
(2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCLDHSEMKEXLS-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC=O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333454 | |
Record name | D-Valine, N-formyl-3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13833-89-1 | |
Record name | N-Formylpenicillamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013833891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Valine, N-formyl-3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYLPENICILLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX9PQK9DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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